molecular formula C18H24N4O2 B12265030 4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile

4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12265030
M. Wt: 328.4 g/mol
InChI Key: SFMWXPZSNGQFBF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques like microwave irradiation to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines .

Scientific Research Applications

4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

4,6-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H24N4O2/c1-13-10-14(2)20-17(16(13)11-19)22-5-3-4-15(12-22)18(23)21-6-8-24-9-7-21/h10,15H,3-9,12H2,1-2H3

InChI Key

SFMWXPZSNGQFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCC(C2)C(=O)N3CCOCC3)C

Origin of Product

United States

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